Methyl 2,6,10,14-tetramethylpentadec-2-enoate
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Overview
Description
Methyl 2,6,10,14-tetramethylpentadec-2-enoate is an organic compound belonging to the class of esters It is characterized by a long carbon chain with multiple methyl groups and a double bond at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6,10,14-tetramethylpentadec-2-enoate typically involves the esterification of 2,6,10,14-tetramethylpentadec-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include:
Temperature: 60-80°C
Reaction Time: 4-6 hours
Catalyst: Sulfuric acid or hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The process parameters are optimized to maximize yield and purity, often involving:
High-pressure reactors: To increase reaction rates
Distillation units: For purification of the final product
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6,10,14-tetramethylpentadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Methyl 2,6,10,14-tetramethylpentadec-2-enoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6,10,14-tetramethylpentadec-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The double bond in the compound can participate in various addition reactions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6,10,14-tetramethylpentadecanoate
- 2,6,10,14-tetramethylpentadecane
Uniqueness
Methyl 2,6,10,14-tetramethylpentadec-2-enoate is unique due to the presence of a double bond at the second position, which imparts distinct chemical reactivity compared to its saturated counterparts. This structural feature allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
574743-94-5 |
---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 2,6,10,14-tetramethylpentadec-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(21)22-6/h15-18H,7-14H2,1-6H3 |
InChI Key |
DLRHHNFSZALWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCC=C(C)C(=O)OC |
Origin of Product |
United States |
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